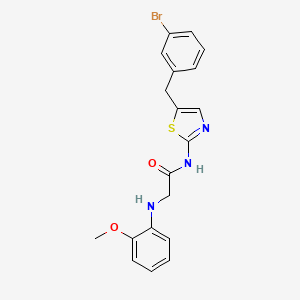

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Description

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a heterocyclic compound featuring a thiazole core substituted at position 5 with a 3-bromobenzyl group. The acetamide moiety at position 2 of the thiazole is further functionalized with a 2-methoxyphenylamino group.

Properties

IUPAC Name |

N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-25-17-8-3-2-7-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-5-4-6-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQODRRBEBGGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the synthesis, biological mechanisms, and relevant case studies regarding its biological activity.

Synthesis

The synthesis of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

- Bromobenzylation : The thiazole derivative is then treated with 3-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the bromobenzyl group.

- Amination : The final step involves coupling the intermediate with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide.

The mechanism of action for N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of critical biological pathways, which can result in various pharmacological effects, including:

- Anticancer Activity : The compound may induce apoptosis and autophagy in cancer cells, as suggested by studies on related thiazole derivatives.

- Antimicrobial Activity : The compound may exhibit inhibitory effects on microbial growth.

Anticancer Properties

Recent studies have shown that thiazole derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis induction and autophagy, leading to reduced tumor growth in vivo.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6b | A375 (Melanoma) | <10 | Apoptosis & Autophagy |

| 6b | Panc-1 (Pancreatic) | <20 | Apoptosis & Autophagy |

| 6b | K562 (CML) | <15 | Apoptosis & Autophagy |

Antimicrobial Effects

The antimicrobial activity of thiazole derivatives has also been investigated. In studies assessing their efficacy against Gram-positive and Gram-negative bacteria, certain compounds exhibited promising results.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Bacillus subtilis | 32 |

| 1 | Escherichia coli | 64 |

| 1 | Pichia pastoris | 128 |

Case Studies

- In Vitro Studies : A study reported that a structurally similar thiazole compound exhibited significant cytotoxicity against resistant cancer cell lines, highlighting its potential as a lead compound for drug development.

- In Vivo Studies : Animal models demonstrated that thiazole derivatives could significantly reduce tumor size when administered at therapeutic doses, supporting their potential for clinical application.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

- Thiazole Core : The thiazole ring enhances metabolic stability and bioavailability. Substitution at position 5 (e.g., 3-bromobenzyl) may improve target binding through hydrophobic interactions .

- Substituent Effects : Bromine (electron-withdrawing) in the target compound may increase electrophilicity, whereas methoxy groups (electron-donating) in analogs improve anticancer activity by modulating electron density .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The target compound’s ¹H NMR would likely show peaks for the 3-bromobenzyl (δ ~7.3–7.6 ppm) and 2-methoxyphenylamino groups (δ ~6.8–7.2 ppm for aromatic H, δ ~3.8 ppm for OCH₃) .

- Halogenated analogs (e.g., bromo/iodo) exhibit higher molecular weights and distinct fragmentation patterns in MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.